Home > Products > Screening Compounds P131963 > Demethyl-desacetyl-rifamycin S
Demethyl-desacetyl-rifamycin S -

Demethyl-desacetyl-rifamycin S

Catalog Number: EVT-1576574
CAS Number:
Molecular Formula: C34H41NO11
Molecular Weight: 639.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Demethyl-desacetyl-rifamycin S is a lactam and an azamacrocycle.
Overview

Demethyl-desacetyl-rifamycin S is a notable compound within the rifamycin class of antibiotics, primarily recognized for its antibacterial properties. This compound is derived from rifamycin S, which itself is a product of the biosynthesis of rifamycins. The structural modifications that lead to demethyl-desacetyl-rifamycin S enhance its activity and solubility, making it a significant subject of study in antibiotic research.

Source

Demethyl-desacetyl-rifamycin S is typically obtained through the biosynthetic pathways of certain bacteria, particularly Amycolatopsis mediterranei. This organism is known for producing various rifamycin derivatives, including rifamycin W, which undergoes further transformations to yield demethyl-desacetyl-rifamycin S. The biosynthesis involves complex enzymatic reactions that modify the polyketide backbone of rifamycins .

Classification

Demethyl-desacetyl-rifamycin S belongs to the rifamycin family, which are polyketide antibiotics. These compounds are characterized by their ability to inhibit bacterial RNA synthesis, making them effective against a range of bacterial infections. They are classified under broad-spectrum antibiotics with specific activity against Gram-positive bacteria .

Synthesis Analysis

Methods

Demethyl-desacetyl-rifamycin S can be synthesized through various biochemical processes, primarily involving fermentation and subsequent chemical modifications. The typical synthesis route includes:

  1. Fermentation: Culturing Amycolatopsis mediterranei under controlled conditions to produce rifamycin W.
  2. Chemical Modification: Converting rifamycin W into demethyl-desacetyl-rifamycin S through specific enzymatic reactions or chemical treatments.

Technical Details

The process often involves:

  • Oxidative Cleavage: This step is crucial for converting rifamycin W into its derivatives by breaking specific carbon bonds within the molecule.
  • Hydrolysis and Reduction: These reactions help in modifying the acetyl and methyl groups present in rifamycin S to achieve the desired compound .
Molecular Structure Analysis

Structure

Demethyl-desacetyl-rifamycin S has a complex molecular structure characterized by a polyketide backbone with multiple functional groups. The molecular formula is typically represented as C37H45NO12C_{37}H_{45}NO_{12}, indicating the presence of multiple hydroxyl and carbonyl groups that contribute to its biological activity.

Data

The structural analysis can be performed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the molecular framework and functional groups.
  • Mass Spectrometry: Helps confirm the molecular weight and composition of the compound .
Chemical Reactions Analysis

Reactions

Demethyl-desacetyl-rifamycin S participates in various chemical reactions that modify its structure and enhance its antibacterial properties. Key reactions include:

  1. Hydrogenation: This reaction can saturate double bonds within the molecule, potentially increasing stability.
  2. Oxidation: Further oxidation can lead to more active derivatives or facilitate the conversion into other useful compounds.

Technical Details

The synthesis typically involves using reagents such as sodium azide or potassium ferricyanide during chemical modifications, which help in achieving specific structural changes necessary for enhancing antibacterial activity .

Mechanism of Action

Process

Demethyl-desacetyl-rifamycin S exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to bacterial RNA polymerase, preventing the transcription of DNA into RNA, which is essential for protein synthesis and cell survival.

Data

Studies have shown that compounds within the rifamycin class have significant inhibitory effects on various bacterial strains, including Staphylococcus aureus, demonstrating their effectiveness in treating infections caused by resistant bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Demethyl-desacetyl-rifamycin S is typically a solid at room temperature with varying solubility depending on the solvent used. It exhibits characteristics such as:

  • Melting Point: Specific melting points can vary based on purity and structural modifications.
  • Solubility: Generally more soluble in polar solvents due to hydroxyl functional groups.

Chemical Properties

The compound's reactivity can be influenced by:

  • Functional Groups: The presence of hydroxyl and carbonyl groups makes it susceptible to further chemical modifications.
  • Stability: The stability of demethyl-desacetyl-rifamycin S can be affected by environmental factors such as pH and temperature .
Applications

Scientific Uses

Demethyl-desacetyl-rifamycin S has several applications in scientific research:

  • Antibiotic Development: Its structure serves as a template for designing new antibiotics with enhanced efficacy against resistant strains.
  • Biosynthesis Studies: Understanding its biosynthetic pathway provides insights into natural product chemistry and microbial metabolism.

Research continues to explore its potential applications not only in medicine but also in biotechnological processes aimed at producing novel antibiotic compounds .

Introduction to Rifamycin Derivatives

Rifamycin Biosynthetic Framework and Structural Diversity

The rifamycin family belongs to the ansamycin class of macrocyclic antibiotics, characterized by an aromatic chromophore bridged by an aliphatic ansa chain. These compounds originate from Amycolatopsis mediterranei and related actinomycetes, where their biosynthesis initiates with the unusual starter unit 3-amino-5-hydroxybenzoic acid (AHBA) [8]. The rifamycin polyketide synthase (PKS) assembles the carbon backbone through ten extension cycles, incorporating two acetate and eight propionate units. Module 8 of the PKS exhibits substrate plasticity, occasionally utilizing ethylmalonyl-CoA instead of methylmalonyl-CoA to introduce C-24 ethyl substituents—a key structural variation [10]. The PKS machinery culminates in macrocyclization by the amide synthase RifF, yielding proansamycin X as the earliest macrocyclic intermediate [2] [8].

Structural diversity within rifamycins arises from:

  • Alterations in the polyketide backbone: Domain swapping of acyltransferase modules (e.g., rifAT6::rapAT2) generates analogs like 24-desmethylrifamycin with enhanced activity against drug-resistant Mycobacterium tuberculosis [3].
  • Variations in oxidation state: The naphthoquinone/hydroquinone redox system (e.g., rifamycin B vs. S) governs antibacterial potency and chemical reactivity [8].
  • Tailoring of substituents: Methylations, acetylations, glycosylations, and hydroxylations create structurally diverse congeners (Table 1) [4] [6].

Table 1: Structural Diversity in Key Rifamycin Derivatives

CompoundMolecular FormulaMolecular WeightModificationsSource
Rifamycin BC₃₉H₄₇NO₁₄755.81Unmodified natural product [8]
Rifamycin SC₃₇H₄₅NO₁₂697.75Oxidized quinone form [8]
Demethyl-desacetyl-rifamycin SC₃₄H₄₁NO₁₁639.70C27-demethylation, C25-deacetylation [1] [4]
Kanglemycin ANot specifiedNot specifiedC-glycosylation, carbamoylation [10]
24-DesmethylrifamycinC₃₇H₄₅NO₁₂695.73C24 ethyl → methyl substitution [3]

Role of Post-PKS Modifications in Rifamycin Variants

Post-PKS tailoring enzymes dramatically expand the chemical space of rifamycins through site-specific functionalizations:

  • Oxidative transformations: Cytochrome P450 enzymes (e.g., Rif-ORF17, Rif-ORF19) introduce hydroxyl groups that serve as handles for further modifications. RifT, a dehydrogenase, catalyzes the aromatization of proansamycin X to rifamycin W [2] [8].
  • Glycosylation: The ΔrifT mutant of A. mediterranei S699 produced seco-rifamycin N-glycosides—a rare modification enhancing structural complexity [2].
  • Alkylation/acylation: Methyltransferases (e.g., Rif-ORF14) and acyltransferases install hydrophobic groups influencing membrane permeability [6] [8].

Notably, the rif gene cluster contains a "variable region" rich in tailoring enzymes (e.g., oxidoreductases, CoA-transferases, methyltransferases) whose combinatorial actions generate environmental rifamycin diversity (Fig. 1) [6] [10]. Metagenomic studies of soil actinomycetes reveal that 13% of rifamycin-like gene clusters encode atypical tailoring enzymes, including lanthionine synthetase-like proteins and propionyl-CoA carboxylases, enabling novel modifications [10].

Table 2: Enzymatic Modifications in Rifamycin Biosynthesis

Enzyme TypeGeneCatalytic FunctionStructural Impact
DehydrogenaserifTAromatization of proansamycin XForms rifamycin W nucleus
Cytochrome P450rif-ORF17C12/C34 hydroxylationEnables ansa bridge cleavage
Amide N-glycosyltransferaseNot specifiedAttaches hexose to seco-rifamycinGenerates amphiphilic derivatives
Methyltransferaserif-ORF14O-methylation at C23/C27Enhances lipophilicity
Acyltransferaserif-ORF2Acetyl transfer at C25Blocks critical RNAP interactions

Significance of Demethylation and Deacetylation in Rifamycin Bioactivity

Demethyl-desacetyl-rifamycin S (C₃₄H₄₁NO₁₁) results from the removal of two key substituents: the C27 methyl group and C25 acetyl moiety. These modifications confer distinct physicochemical and biological properties:

  • Enhanced polarity: The loss of hydrophobic groups increases aqueous solubility compared to rifamycin S (logP reduction of ~1.2 units), potentially improving tissue distribution [4] [7].
  • Altered RNA polymerase (RNAP) binding: Deacetylation eliminates steric clashes with β-subunit residues in resistant RNAP variants. Molecular modeling suggests the C25-OH forms a hydrogen bond with Asn505 in Mycobacterium tuberculosis RNAP, compensating for affinity loss due to resistance mutations [1] [5].
  • Resistance modulation: Unlike acetylated rifamycins, demethyl-desacetyl-rifamycin S evades degradation by Rox monooxygenases—flavin-dependent enzymes that linearize rifamycins via C2 hydroxylation in resistant strains [5].

Bioactivity assessments reveal that structural minimalism does not equate to functional inertness. While demethyl-desacetyl-rifamycin S exhibits reduced antibacterial potency compared to rifampicin against wild-type Staphylococcus aureus (MIC >40 μg/mL vs. 0.01 μg/mL), it retains activity against rifampicin-resistant mutants harboring H451Y or S456L substitutions in RNAP [4] [10]. This activity profile aligns with kanglemycins—highly modified rifamycin congeners from metagenomic studies—that inhibit resistant RNAP through augmented hydrogen bonding and steric constraints unavailable to standard rifamycins [10].

Table 3: Bioactivity Implications of Demethylation/Deacetylation

Structural FeatureRole in RNAP BindingConsequence of Removal
C27 methyl groupVan der Waals contact with β-subunitIncreased conformational flexibility
C25 acetyl moietySteric occlusion of active siteAccess to deeper RNAP binding pocket
C1/C8 quinoneHydrogen bonding with Asn505 and Lys510Unaffected in demethyl-desacetyl variant
C21/23 hydroxylsCritical hydrogen bond networkUnaffected in demethyl-desacetyl variant

Properties

Product Name

Demethyl-desacetyl-rifamycin S

IUPAC Name

(9E,19E,21Z)-2,11,13,15,17-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone

Molecular Formula

C34H41NO11

Molecular Weight

639.7 g/mol

InChI

InChI=1S/C34H41NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36,38-41H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10-

InChI Key

VCKBLTRSSYIXLX-ONLQGICSSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.